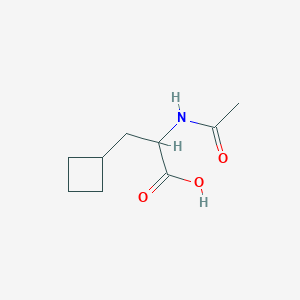

3-环丁基-2-乙酰胺基丙酸

描述

Synthesis Analysis

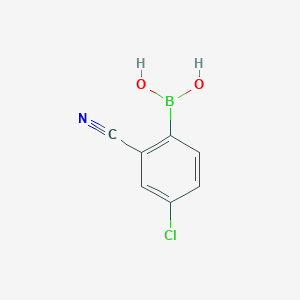

The synthesis of CBAA could potentially involve the Suzuki–Miyaura coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction . This process uses a variety of organoboron reagents, which have been developed for the process, with properties tailored for application under specific coupling conditions .Chemical Reactions Analysis

The chemical reactions involving CBAA could potentially involve the use of donor–acceptor cyclobutenes, cyclopropenes, and siloxyalkynes induced by Brønsted acid catalysis . These reactions could lead to the formation of highly functionalized benzocyclooctatrienes, benzocycloheptatrienes, and 2-naphthols .科学研究应用

合成技术

与3-环丁基-2-乙酰胺基丙酸相关的化合物的合成涉及创新方法,以生成含环丁烷的分子。例如,刘显华展示了一种简洁的合成3-环丁基丙酸的方法,突出了其高产率和较少反应步骤的潜力(Liu Xian-hua, 2010)。此外,使用α-蒎烯作为原料合成了环丁烷类似物,展示了环丁烷基团在化学合成中的多功能性(Yan‐bai Yin et al., 2009)。

晶体结构和分子相互作用

关于含环丁烷环的化合物的研究,如尹延白等人的工作,提供了有关晶体结构和分子相互作用的见解。环丁烷环的非平坦特性及其氢键相互作用突显了这些分子的结构复杂性(Yan-bai Yin et al., 2007)。

化学转化和应用

含环丁烷的化合物的实用性延伸到各种化学转化。例如,Tornøe等人报道了固相上端炔与叠氮化物的铜(I)催化的1,3-双极环加成反应的区域特异性,展示了环丁烷结构在肽合成和修饰中的适应性(C. W. Tornøe等人,2002)。此外,从谷氨酸和谷氨酰胺合成生物基丁腈,涉及环丁烷衍生物,为可持续化学生产开辟了新途径(T. Lammens et al., 2011)。

作用机制

- The primary target of 3-Cyclobutyl-2-acetamidopropanoic acid (hereafter referred to as “the compound”) is the benzylic position within certain organic molecules. Specifically, it interacts with electrophilic carbon atoms adjacent to a benzene ring.

Target of Action

Mode of Action

属性

IUPAC Name |

2-acetamido-3-cyclobutylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-6(11)10-8(9(12)13)5-7-3-2-4-7/h7-8H,2-5H2,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRXDVRLDPPYAFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1CCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyclobutyl-2-acetamidopropanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

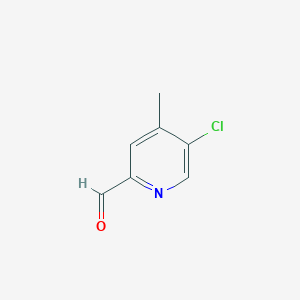

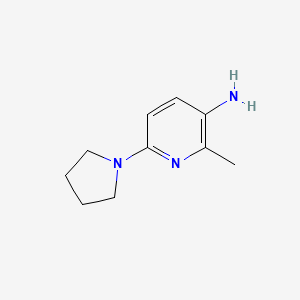

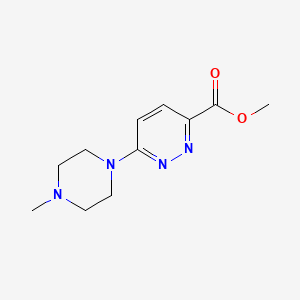

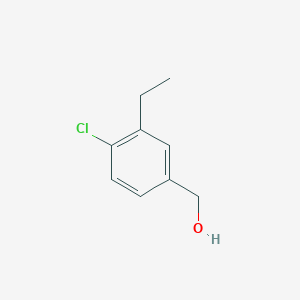

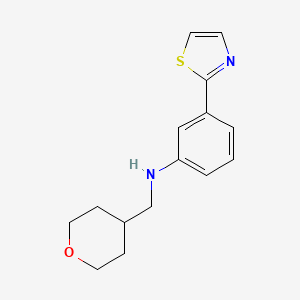

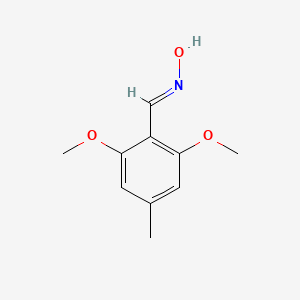

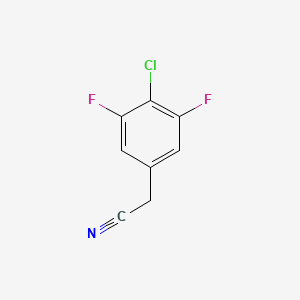

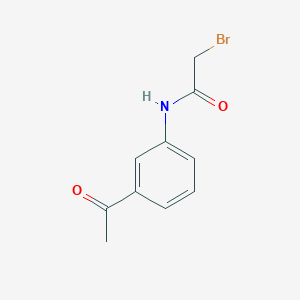

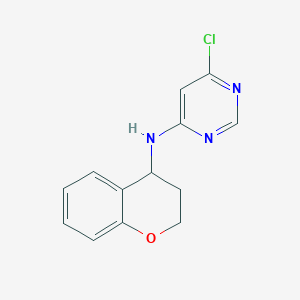

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(Cyclopropylmethyl)piperidin-3-yl]methanol](/img/structure/B1425652.png)

![4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one](/img/structure/B1425659.png)

![4-[2-(Ethanesulfonyl)phenoxy]aniline](/img/structure/B1425662.png)

![3-[4-(Trifluoromethoxy)phenyl]piperazin-2-one](/img/structure/B1425667.png)